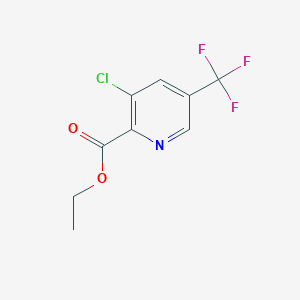
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
概要
説明
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound with the CAS Number: 128073-16-5 . It is also known as 3-Chloro-2-(ethoxycarbonyl)-5-(trifluoromethyl)pyridine, and Ethyl 3-chloro-5-(trifluoromethyl)picolinate . The molecular weight of this compound is 253.61 .
Molecular Structure Analysis
The molecular formula of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is C9H7ClF3NO2 .Physical And Chemical Properties Analysis
This compound is a clear colorless to pale yellow liquid . It has a refractive index of 1.4585-1.4645 at 20°C .科学的研究の応用
Synthesis of Heterocyclic Compounds
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is utilized in the synthesis of various heterocyclic compounds. It has been used in the one-pot synthesis of trifluoromethylated pyrano[4,3-b]pyrans, which are important for creating fluorinated fused heterocyclic compounds (Wang et al., 2012). Additionally, this compound acts as a 1,4-dipole synthon in the [4+2] annulation with N-tosylimines, leading to the production of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu et al., 2003).
Intermediate in Pesticide Synthesis
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate serves as an important intermediate in the synthesis of pesticides, such as chlorantraniliprole. An expedient route for pyrazole synthesis using this compound as a starting material has been described, showing its crucial role in the development of effective pesticides (Ju, 2014).
Facilitating Organic Synthesis
This compound is also involved in the synthesis of novel organic compounds. For example, it has been used to convert into 5-methyl-6cyano-7-hydrazino-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylic acid, which is further cyclized to form 1, 2, 4 triazoles, showing its versatility in organic synthesis (Kumar & Mashelkar, 2007).
Chemical Transformations and Functionalization
The chemical functionalization of ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate includes its transformation into various carboxylates and other derivatives. This showcases its flexibility and utility in chemical transformations (Cottet & Schlosser, 2004).
Development of Antihypertensive Agents
It has also been used in the preparation of compounds expected to exhibit antihypertensive activity. The synthesis involved various transformations of ethyl 5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate, leading to amino derivatives with potential medicinal applications (Kumar & Mashelker, 2006).
Synthesis of Trifluoromethyl Heterocycles
Furthermore, ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, demonstrating its broad utility in organic chemistry (Honey et al., 2012).
Safety And Hazards
特性
IUPAC Name |
ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMQYNZHBCNPNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621493 | |
| Record name | Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
CAS RN |
128073-16-5 | |
| Record name | Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

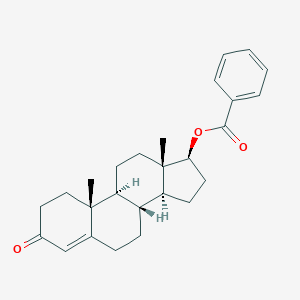
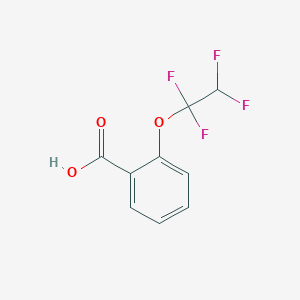
![7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B159288.png)
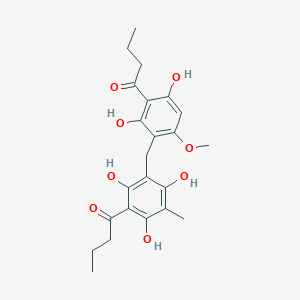

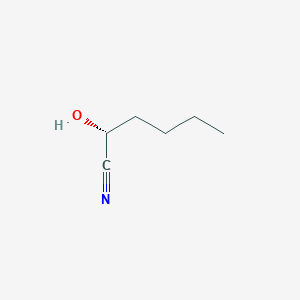
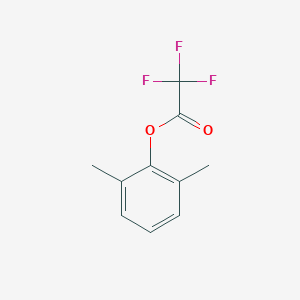
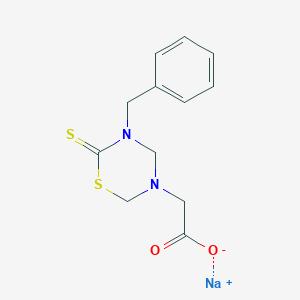
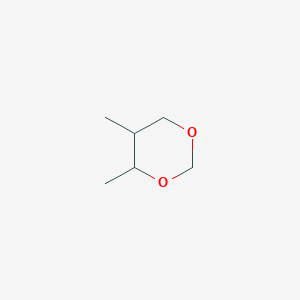
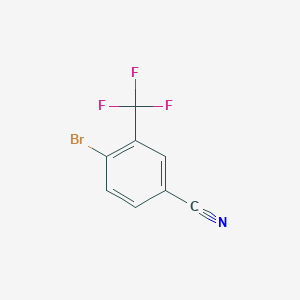
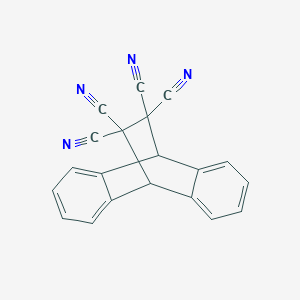
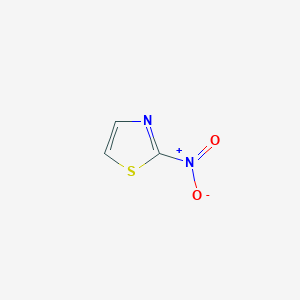
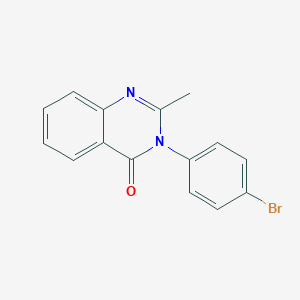
![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)